1H and 13C NMR chemical shifts for 6-Methyl-2,6-diphenyl-2-hepten-4-one characterization
1H and 13C NMR chemical shifts for 6-Methyl-2,6-diphenyl-2-hepten-4-one characterization
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Methyl-2,6-diphenyl-2-hepten-4-one
Introduction
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining molecular structure in solution.[1][2] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a compound featuring a complex array of structural motifs.
The molecule belongs to the class of α,β-unsaturated ketones, which are prevalent in many biologically active compounds.[1][2] Its structure incorporates a conjugated enone system, multiple aromatic rings, and a stereocenter, all of which give rise to a distinct and predictable NMR fingerprint. This document serves as a reference for the characterization of this compound and as a practical example of applying fundamental NMR principles to a complex organic molecule.
Molecular Structure and Key Spectroscopic Features
To interpret the NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one, it is essential to first dissect its structure and identify the electronic environments of each proton and carbon nucleus.
Caption: Numbered structure of 6-Methyl-2,6-diphenyl-2-hepten-4-one.
Key Structural Influences on NMR Spectra:
-
α,β-Unsaturated Ketone: The conjugation between the C2=C3 double bond and the C4=O carbonyl group is the dominant electronic feature. This creates a polarized π-system that strongly deshields the β-carbon (C3) and its attached proton (H3).[2][3]
-
Phenyl Substituents: The phenyl group at C2 extends the conjugation, further influencing the chemical shifts of the vinylic protons. The phenyl group at C6 exerts anisotropic and inductive effects on the neighboring nuclei.
-
Chiral Center (C6): The carbon at position 6 is a stereocenter. This renders the two geminal methyl groups (C7 and the other methyl attached to C6) and the two protons on the adjacent methylene group (C5) chemically non-equivalent, or "diastereotopic." Consequently, they are expected to have distinct chemical shifts and may couple to each other.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| Aromatic-H | 7.20 - 7.80 | Multiplet (m) | Protons on the two phenyl rings reside in the typical aromatic region. The specific pattern will be complex due to the different substitution environments.[4][5] | |
| H3 (Vinylic) | 6.80 - 7.20 | Doublet (d) | J = 15-18 | This β-proton is significantly deshielded by conjugation with both the carbonyl group and the C2-phenyl ring. The large coupling constant is characteristic of a trans (E) configuration, which is the expected major product from synthesis.[1][2] |
| H2 (Vinylic) | 6.40 - 6.70 | Doublet (d) | J = 15-18 | The α-proton is less deshielded than H3 but is still in the downfield vinylic region.[2] |
| C5-H₂ (Methylene) | 2.80 - 3.20 | Multiplet (m) or two Doublets of Doublets (dd) | These protons are α to the carbonyl group, placing them in the 2-3 ppm range.[6][7] Due to the adjacent C6 stereocenter, they are diastereotopic and will appear as two distinct signals, each split by the other (geminal coupling) and by the H6 proton (vicinal coupling). | |
| H6 (Methine) | 3.30 - 3.70 | Multiplet (m) | This proton is on the chiral carbon and is adjacent to both the C5 methylene and the C7 methyl groups, leading to a complex splitting pattern. | |
| C1-H₃ (Methyl) | 2.20 - 2.40 | Singlet (s) | This methyl group is part of the acetyl fragment of the enone system and is expected to be a sharp singlet.[5] | |
| C6-CH₃ (gem-Dimethyl) | 1.30 - 1.60 | Two Singlets (s) | These two methyl groups are attached to the same carbon (C6). Because C6 is a stereocenter, they are diastereotopic and will have slightly different chemical environments, resulting in two distinct singlet signals. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C4 (C=O) | 195 - 205 | The carbonyl carbon of an α,β-unsaturated ketone is highly deshielded and appears significantly downfield.[2][6][8] |
| C3 (β-alkene) | 140 - 150 | The β-carbon in the conjugated system is deshielded relative to the α-carbon.[2] |
| C2 (α-alkene) | 125 - 135 | The α-carbon appears at a more upfield position within the vinylic region compared to the β-carbon.[2] |
| Aromatic-C | 125 - 145 | The ten carbons of the two phenyl rings will produce multiple signals in this range. The quaternary (ipso) carbons will typically be weaker.[8] |
| C6 (Quaternary) | 45 - 55 | This is a quaternary aliphatic carbon, deshielded by the attached phenyl group. |
| C5 (-CH₂-) | 40 - 50 | This methylene carbon is α to the carbonyl group, resulting in a downfield shift compared to a typical alkane.[6][8] |
| C1 (-CH₃) | 25 - 30 | A typical chemical shift for a methyl group attached to an sp² carbon of an enone system. |
| C6-CH₃ (gem-Dimethyl) | 20 - 30 | These two diastereotopic methyl carbons will appear as two distinct signals in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for the structural confirmation of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a standardized protocol is essential.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] CDCl₃ is often a good first choice due to its excellent solubilizing properties for many organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][9]
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution and sharp line shapes.
-
For ¹H NMR:
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to 1-2 seconds.[2]
-
Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a standard proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.
-
Perform baseline correction to obtain a flat spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][10]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one provide a definitive set of data for its structural verification. The key diagnostic signals include the downfield vinylic protons with a large coupling constant indicative of an E-alkene, the highly deshielded carbonyl carbon, and the presence of diastereotopic signals for the methylene and gem-dimethyl groups due to the C6 stereocenter. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently characterize this molecule and similar complex structures, ensuring the scientific rigor required in drug discovery and chemical research. For absolute structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended to establish direct bonding and long-range correlations.[11][12]
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SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
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